molecular formula C6H8IN3 B13006023 3-Iodo-5,6-dimethylpyrazin-2-amine

3-Iodo-5,6-dimethylpyrazin-2-amine

Cat. No.: B13006023
M. Wt: 249.05 g/mol
InChI Key: IHUBWFWEHUQZSB-UHFFFAOYSA-N
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Description

3-Iodo-5,6-dimethylpyrazin-2-amine is a heterocyclic organic compound that belongs to the pyrazine family This compound is characterized by the presence of an iodine atom at the 3rd position and two methyl groups at the 5th and 6th positions on the pyrazine ring The amine group is located at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,6-dimethylpyrazin-2-amine typically involves the iodination of 5,6-dimethylpyrazin-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrazine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-5,6-dimethylpyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Chemistry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to therapeutic effects or changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-methylpyrazin-2-amine: Similar structure but with one less methyl group.

    5,6-Dimethylpyrazin-2-amine: Lacks the iodine atom.

    3-Bromo-5,6-dimethylpyrazin-2-amine: Bromine instead of iodine at the 3rd position.

Uniqueness

3-Iodo-5,6-dimethylpyrazin-2-amine is unique due to the presence of both iodine and two methyl groups on the pyrazine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in medicinal and material sciences.

Properties

Molecular Formula

C6H8IN3

Molecular Weight

249.05 g/mol

IUPAC Name

3-iodo-5,6-dimethylpyrazin-2-amine

InChI

InChI=1S/C6H8IN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10)

InChI Key

IHUBWFWEHUQZSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)I)C

Origin of Product

United States

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